8-Keto-6-nitrotetrahydrobenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Keto-6-nitrotetrahydrobenz(a)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Keto-6-nitrotetrahydrobenz(a)anthracene typically involves multi-step organic reactions. One common method includes the nitration of tetrahydrobenz(a)anthracene followed by oxidation to introduce the keto group. The reaction conditions often require the use of strong acids like nitric acid for nitration and oxidizing agents such as potassium permanganate for the oxidation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Keto-6-nitrotetrahydrobenz(a)anthracene can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups such as hydroxyl, amino, or halogen groups .
Wissenschaftliche Forschungsanwendungen
8-Keto-6-nitrotetrahydrobenz(a)anthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of organic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Wirkmechanismus
The mechanism of action of 8-Keto-6-nitrotetrahydrobenz(a)anthracene involves its interaction with various molecular targets. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative stress in biological systems. This oxidative stress can lead to the activation of signaling pathways involved in inflammation and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: The parent compound with three fused benzene rings.
Anthraquinone: An oxidized derivative of anthracene with two keto groups.
9,10-Diphenylanthracene: A substituted anthracene derivative used in OLEDs.
Uniqueness
8-Keto-6-nitrotetrahydrobenz(a)anthracene is unique due to the presence of both a keto and a nitro group, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other anthracene derivatives, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
272438-29-6 |
---|---|
Molekularformel |
C18H13NO3 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
6-nitro-10,11-dihydro-9H-benzo[a]anthracen-8-one |
InChI |
InChI=1S/C18H13NO3/c20-18-7-3-5-11-8-15-13-6-2-1-4-12(13)9-17(19(21)22)16(15)10-14(11)18/h1-2,4,6,8-10H,3,5,7H2 |
InChI-Schlüssel |
UXXUKAUVZDUJQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(C=C2C(=O)C1)C(=CC4=CC=CC=C43)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.